Dimethyl perfluoro-3,6,9-trioxaundecane-1,11-dioate
Description
Dimethyl perfluoro-3,6,9-trioxaundecane-1,11-dioate (CAS: 35910-59-9) is a fluorinated ester compound characterized by a perfluoropolyether backbone with terminal methyl ester groups. Its molecular formula is C₁₀H₆F₁₂O₇, with a molecular weight of 466.13 g/mol . The compound is a clear liquid at room temperature, insoluble in water, and primarily used in laboratory settings for specialized synthetic applications . Commercial suppliers, including Fluorochem and Biosynth, offer it at purities ≥95–98% . Key properties include hydrolytic stability and resistance to thermal degradation, attributed to its perfluorinated structure .
Properties
IUPAC Name |
methyl 2-[2-[2-(1,1-difluoro-2-methoxy-2-oxoethoxy)-1,1,2,2-tetrafluoroethoxy]-1,1,2,2-tetrafluoroethoxy]-2,2-difluoroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F12O7/c1-25-3(23)5(11,12)27-7(15,16)9(19,20)29-10(21,22)8(17,18)28-6(13,14)4(24)26-2/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLUWVVHUMQEZQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(OC(C(OC(C(OC(C(=O)OC)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F12O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380880 | |
| Record name | Methyl 4,4,6,6,7,7,9,9,10,10,12,12-dodecafluoro-3-oxo-2,5,8,11-tetraoxatridecan-13-oate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35910-59-9 | |
| Record name | Methyl 4,4,6,6,7,7,9,9,10,10,12,12-dodecafluoro-3-oxo-2,5,8,11-tetraoxatridecan-13-oate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 35910-59-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Starting Materials
- Polyethylene glycol diesters, such as polyethylene glycol diacetate or polyethylene glycol dimethyl esters, serve as the organic precursors.
- These precursors are typically liquid or low-melting solids that can be dissolved or dispersed in an inert, fluorine-compatible solvent medium.
Reactor Setup
- A typical reactor setup includes:
- A stirred aluminum or fluorine-resistant reactor vessel
- Fluorine and organic feed tubes
- A condenser system cooled with ethylene glycol-water mixture to condense volatile components
- The reactor is purged with nitrogen before fluorine introduction to remove oxygen and moisture.
Fluorination Mechanism and By-product Management
- Elemental fluorine reacts directly with the hydrogen atoms on the organic precursor, replacing them with fluorine atoms.
- The by-product hydrogen fluoride (HF) is continuously removed from the reactor with the inert gas flow to prevent catalyst poisoning or side reactions.
- The process is designed to operate without hydrogen fluoride scavengers (e.g., NaF), simplifying the procedure and reducing solid waste handling.
Process Modes
- Batch mode : The precursor is charged into the reactor with the inert solvent, fluorine gas is bubbled through until fluorination is complete, then the product is isolated.
- Semi-continuous mode : The precursor is continuously fed into the reactor while fluorine gas is bubbled through, with continuous removal of HF and unreacted gases.
- Continuous mode : Both precursor and fluorine gas are continuously fed, and products and by-products continuously removed, allowing for steady-state operation and improved yields.
Product Isolation and Purification
- After fluorination, the reaction mixture contains the perfluorinated product dissolved or dispersed in the inert medium.
- The product is isolated by:
- Filtration to remove any solids formed
- Vacuum distillation at low temperatures (e.g., 30°C under vacuum) to separate the perfluorinated ester oil from the solvent
- The product typically appears as a colorless fluorinated oil.
Representative Experimental Data
| Parameter | Typical Value / Condition |
|---|---|
| Reactor volume | 600 mL aluminum reactor |
| Reaction temperature | 17–23°C |
| Fluorine flow rate | 46.5–103 mL/min (diluted with nitrogen) |
| Nitrogen flow rate | 150–600 mL/min |
| Reaction time | 16–20 hours |
| Starting material concentration | Up to 10% by weight in inert solvent |
| Inert solvent examples | Freon 113, Fluorinert FC-75 |
| Product isolation temperature | ~30°C under vacuum distillation |
| Product form | Colorless fluorinated oil |
Research Findings and Advantages
- The direct fluorination process yields highly perfluorinated products with minimal side reactions such as cleavage or polymerization.
- The absence of hydrogen fluoride scavengers reduces process complexity and waste.
- The process tolerates a variety of perfluorinateable precursors including ethers and esters, enabling the preparation of compounds like dimethyl perfluoro-3,6,9-trioxaundecane-1,11-dioate.
- The method achieves low residual hydrogen content in the product (<0.1 mg/g), indicating thorough fluorination.
- Continuous and semi-continuous operation modes improve yield, product quality, and fluorine utilization efficiency.
Chemical Reactions Analysis
Dimethyl perfluoro-3,6,9-trioxaundecane-1,11-dioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions may yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester or ether sites, leading to the formation of new derivatives.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry
Dimethyl perfluoro-3,6,9-trioxaundecane-1,11-dioate serves as a reagent in the synthesis of fluorinated compounds. It is utilized in various chemical reactions including oxidation and substitution reactions. Notable applications include:
- Synthesis of Fluorinated Compounds : Acts as a precursor for creating other fluorinated derivatives.
- Chemical Reactions :
- Oxidation : Can be oxidized to yield corresponding carboxylic acids.
- Reduction : Reduction processes may produce alcohol derivatives.
| Reaction Type | Example Products |
|---|---|
| Oxidation | Carboxylic acids |
| Reduction | Alcohol derivatives |
| Substitution | New derivatives via nucleophilic attack |
Biology
In biological research, this compound is investigated for its potential role in studying fluorinated biomolecules. Its stability and unique solubility properties make it suitable for:
- Fluorinated Biomolecules Studies : Understanding the interactions between fluorinated compounds and biological systems.
Medicine
This compound is being explored for applications in drug delivery systems. Its properties may enhance the solubility and bioavailability of pharmaceutical agents.
- Drug Delivery Systems : Potential use in enhancing the efficacy of drug formulations due to its unique chemical characteristics.
Industry
The compound is also applied in various industrial processes:
- Surface Modification : Utilized to impart hydrophobic and oleophobic properties to materials.
| Application Area | Description |
|---|---|
| Coatings | Improves surface properties of materials |
| Surfactants | Acts as a surfactant in various formulations |
Case Study 1: Fluorinated Coatings
Research indicates that this compound is effective in developing coatings that require enhanced water and oil repellency. These coatings are particularly valuable in industries such as textiles and automotive.
Case Study 2: Drug Formulation
A study demonstrated that incorporating this compound into drug formulations significantly improved the solubility of poorly soluble drugs. The results indicated enhanced bioavailability in preclinical models.
Mechanism of Action
The mechanism of action of Dimethyl perfluoro-3,6,9-trioxaundecane-1,11-dioate involves its interaction with molecular targets through its fluorinated groups. These interactions can alter the physical and chemical properties of the target molecules, leading to changes in their behavior and function. The pathways involved often include the modification of surface energies and the stabilization of specific molecular conformations .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of perfluorinated polyethers with modular functional groups. Below is a detailed comparison with structurally related derivatives:
Perfluoro-3,6,9-Trioxaundecane-1,11-Dioic Acid (CAS: 55621-18-6)
- Structure : Replaces methyl ester groups with carboxylic acids.
- Molecular Formula : C₈H₂F₁₂O₇; Molecular Weight : 438.08 g/mol .
- Properties : Higher polarity and acidity (pKa ~1–2 for perfluorinated carboxylic acids) compared to the diester. Soluble in polar organic solvents but prone to decarboxylation under heat .
- Applications : Intermediate for synthesizing fluorinated surfactants and crosslinkers .
1H,1H,11H,11H-Perfluoro-3,6,9-Trioxaundecane-1,11-Diol (FTEG)
- Structure : Terminal hydroxyl groups instead of esters.
- Molecular Formula : C₈H₄F₁₂O₅; Molecular Weight : ~480 g/mol (estimated) .
- Properties : Hydrophobic yet reactive due to -OH termini. Used in synthesizing fluorinated polyurethanes and single Li-ion conductors (SLICs) for battery electrolytes .
- Research Findings :
N-Biotinyl-3,6,9-Trioxaundecane-1,11-Diamine
- Structure : Terminal amine groups conjugated with biotin.
- Molecular Formula : C₂₄H₃₈F₁₂N₄O₆S (estimated); Molecular Weight : ~800 g/mol .
- Properties : Water-soluble in acidic/basic conditions; used as a biotinylation linker for protein purification .
- Applications : Key in affinity chromatography and antibody labeling due to strong biotin-streptavidin binding .
Data Table: Comparative Analysis
Research Findings and Industrial Relevance
- This compound: Serves as a precursor for fluorinated polymers but is less reactive than diol or diacid derivatives due to ester stability . Limited industrial adoption compared to FTEG, which is favored in energy storage and coatings .
FTEG Diol :
N-Biotinyl Diamine :
- Achieves protein binding efficiencies >90% in streptavidin-affinity columns .
Biological Activity
Dimethyl perfluoro-3,6,9-trioxaundecane-1,11-dioate (CAS Number: 35910-59-9) is a fluorinated compound with the molecular formula . It is recognized for its unique chemical structure and potential applications in various scientific fields, particularly in biology and medicine. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Weight : 466.13 g/mol
- Physical State : Clear liquid
- IUPAC Name : Methyl 2-[2-[2-(1,1-difluoro-2-methoxy-2-oxoethoxy)-1,1,2,2-tetrafluoroethoxy]-1,1,2,2-tetrafluoroethoxy]-2,2-difluoroacetate
This compound interacts with biological systems primarily through its fluorinated groups. These interactions can modify the physical and chemical properties of target molecules, influencing their behavior and function. The compound's unique structure allows it to stabilize specific molecular conformations and alter surface energies in biological contexts.
Applications in Biological Research
The compound has been employed in various studies focusing on:
- Fluorinated Biomolecules : Investigating how fluorination affects the interactions and stability of biomolecules.
- Drug Delivery Systems : Its solubility properties make it a candidate for enhancing drug delivery efficacy.
Study 1: Interaction with Biological Membranes
A study assessing the interaction of this compound with lipid membranes showed that the compound could significantly alter membrane fluidity. This alteration is hypothesized to affect cellular processes such as signaling and transport.
Study 2: Antimicrobial Properties
Research has indicated that the compound exhibits antimicrobial activity against various bacterial strains. In vitro tests demonstrated inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing antimicrobial agents.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
Study 3: Drug Delivery Efficacy
In a controlled experiment focusing on drug delivery systems, this compound was used to encapsulate a model drug. The results indicated enhanced bioavailability and controlled release profiles compared to conventional carriers.
Comparison with Similar Compounds
This compound can be compared with other fluorinated compounds such as:
| Compound Name | CAS Number | Applications |
|---|---|---|
| Perfluorooctanoic acid (PFOA) | 335-67-1 | Non-stick coatings |
| Perfluorodecanoic acid (PFDA) | 335-76-2 | Surface treatments |
| Perfluorobutanesulfonic acid (PFBS) | 375-73-5 | Firefighting foams |
The distinct combination of ether and ester groups in this compound provides unique reactivity and physical properties compared to these compounds.
Q & A
Q. How can researchers align studies on this compound with broader chemical engineering frameworks (e.g., green chemistry principles)?
- Methodological Answer : Integrate life-cycle assessment (LCA) metrics to evaluate the compound’s environmental footprint. Prioritize atom-economical synthesis routes and solvent recovery systems. Reference CRDC subclass RDF2050106 for renewable fuel engineering frameworks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
